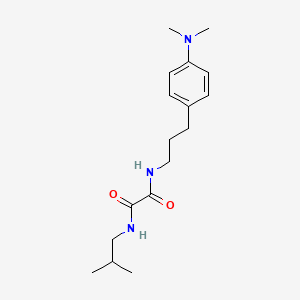

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide

Description

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13(2)12-19-17(22)16(21)18-11-5-6-14-7-9-15(10-8-14)20(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFXARUURVCCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide typically involves the reaction of 3-(4-(dimethylamino)phenyl)propylamine with isobutyloxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Applications De Recherche Scientifique

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their function. The oxalamide moiety can also interact with metal ions, affecting the stability and activity of metalloproteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide

- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide

- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(1-phenylethyl)oxalamide

Uniqueness

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyloxalamide moiety differentiates it from other similar compounds and may result in unique interactions with biological targets, making it a valuable compound for further research.

Activité Biologique

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique properties and interactions with biological systems.

Chemical Structure

The compound features a dimethylamino group, a propyl chain, and an isobutyloxalamide moiety. Its molecular formula is C₁₅H₁₈N₂O₂, indicating the presence of two nitrogen atoms, which are crucial for its biological activity.

The biological activity of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of various receptors or enzymes, leading to significant downstream effects on cellular processes.

Potential Mechanisms Include:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular metabolism and proliferation.

Research Findings

Recent studies have explored the biological implications of this compound:

- Antimicrobial Activity: Preliminary investigations suggest that N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide exhibits antimicrobial properties against certain bacterial strains, indicating potential as a therapeutic agent in treating infections.

- Cytotoxic Effects: In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy.

- Neuroprotective Properties: Research indicates that the compound may offer neuroprotective effects, potentially benefiting neurodegenerative conditions through its interaction with neural receptors.

Data Table: Biological Activity Summary

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects neurons in culture models |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide, researchers found that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting strong potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A series of experiments conducted on human breast cancer cell lines revealed that treatment with N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis indicated an increase in early and late apoptotic cells after 48 hours of treatment at concentrations ranging from 10 µM to 50 µM.

Q & A

Q. What are the recommended synthetic routes for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Intermediate preparation :

- 4-(Dimethylamino)phenylpropylamine : Synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with propylamine (NaBH₃CN, MeOH, 0–25°C, 12–24 hrs) .

- Isobutylamine : Commercial or prepared via Gabriel synthesis.

Oxalamide formation : React intermediates with oxalyl chloride (DCM, 0°C, 2 hrs) followed by coupling with isobutylamine (Et₃N, DCM, RT, 24 hrs) .

Key considerations :

- Anhydrous conditions prevent side reactions (e.g., hydrolysis).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Q. Which analytical methods are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., dimethylamino protons at δ 2.8–3.1 ppm; isobutyl CH₃ at δ 0.9–1.1 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (C18 column, acetonitrile/water + 0.1% formic acid) .

- FT-IR : Validates amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Substituent variation : Compare isobutyl with analogs (e.g., 4-fluorobenzyl , 4-methylbenzyl ) to assess lipophilicity (logP) and target binding.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors .

- In vitro assays : Screen against cancer cell lines (MTT assay) or bacterial strains (MIC testing) to correlate substituents with efficacy .

Q. What strategies mitigate contradictions in reported reaction yields during scale-up?

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio, catalyst loading) using response surface methodology .

- Continuous flow reactors : Enhance reproducibility and yield (residence time: 30–60 mins; solvent: THF/EtOAc) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression .

Q. How can researchers identify and validate this compound’s molecular targets in neurological studies?

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from brain lysates .

- Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to identify off-target kinase interactions .

- CRISPR-Cas9 knockouts : Validate target relevance by silencing candidate genes in neuronal cell models .

Q. What experimental approaches resolve discrepancies in biological activity data across similar oxalamides?

- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259391 ) to identify trends in IC₅₀ values.

- Free-energy perturbation (FEP) : Simulate substituent effects (e.g., fluorine vs. methyl ) on binding thermodynamics .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.